An In-depth Technical Guide to 7-Bromothiazolo[4,5-c]pyridine: A Core Heterocyclic Scaffold for Advanced Research
An In-depth Technical Guide to 7-Bromothiazolo[4,5-c]pyridine: A Core Heterocyclic Scaffold for Advanced Research
This guide provides a comprehensive technical overview of 7-Bromothiazolo[4,5-c]pyridine, a heterocyclic compound of significant interest in modern chemical and pharmaceutical research. As a senior application scientist, the following sections synthesize its core chemical properties, reactivity, applications, and handling considerations, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
7-Bromothiazolo[4,5-c]pyridine is a fused heterocyclic compound featuring a thiazole ring fused to a pyridine ring, with a bromine atom substituted on the pyridine moiety. This unique structural architecture makes it a valuable and versatile building block in synthetic chemistry. The electron-withdrawing nature of the pyridine nitrogen, combined with the reactivity of the bromine atom and the unique electronic properties of the thiazole ring, provides multiple reactive sites for chemical modification.
Its primary utility lies in pharmaceutical research and development, where it serves as a key intermediate in the synthesis of novel drug candidates.[1][2] The scaffold's ability to be elaborated into more complex molecules allows researchers to design specific inhibitors targeting enzymes and proteins implicated in various disease pathways, particularly in oncology and infectious diseases.[1] Furthermore, its heterocyclic framework is being explored in materials science for the development of novel organic electronic materials.[1]
Physicochemical and Structural Properties
The fundamental properties of 7-Bromothiazolo[4,5-c]pyridine are summarized below. This data is critical for experimental design, including solvent selection, reaction temperature, and purification strategies.
| Property | Value | Source |
| CAS Number | 108724-09-0 (Note: A different CAS, 14080-60-5, is also cited) | [1][3][4] |
| Molecular Formula | C₆H₃BrN₂S | [1][3][4] |
| Molecular Weight | 215.07 g/mol | [1][3] |
| Canonical SMILES | BrC1=CN=CC2=C1SC=N2 | [3] |
| MDL Number | MFCD28346169 | [1] |
| Physical Properties | Data not readily available (Melting Point, Boiling Point, Density) | |
| Storage Conditions | Room temperature | [1][2] |
Synthesis and Chemical Reactivity
While specific, detailed synthetic protocols for 7-Bromothiazolo[4,5-c]pyridine are not extensively documented in publicly accessible literature, its structure suggests a multi-step synthesis starting from substituted pyridine precursors. A conceptual workflow for its synthesis is outlined below.
Caption: Conceptual workflow for the synthesis of 7-Bromothiazolo[4,5-c]pyridine.
The true synthetic value of 7-Bromothiazolo[4,5-c]pyridine lies in its reactivity as an intermediate. The bromine atom at the C7 position is a key functional handle for introducing molecular diversity, primarily through metal-catalyzed cross-coupling reactions.
Key Reactions:
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, crucial for creating derivatives with potential biological activity.
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Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds, enabling the extension of the molecular framework.
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Stille Coupling: Reaction with organostannanes to form C-C bonds.
These reactions allow for the strategic modification of the core scaffold, a fundamental approach in modern medicinal chemistry for developing structure-activity relationships (SAR).
Caption: Reactivity of 7-Bromothiazolo[4,5-c]pyridine in key cross-coupling reactions.
Applications in Research and Development
The pyridine ring is a well-established pharmacophore in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and improve pharmacokinetic properties.[5] The thiazolopyridine scaffold, as present in this compound, is a key structural motif in molecules with demonstrated biological activities.
-
Oncology: Researchers utilize the bromo and thiazolo-pyridine components to design and synthesize inhibitors that target specific enzymes or proteins involved in cancer progression.[1] The development of novel pyridine-thiazole hybrid molecules has shown promising anticancer activity against various cell lines, including breast and colon cancer.[6][7]
-
Infectious Diseases: The scaffold is also a valuable intermediate for creating molecules with potential therapeutic properties against infectious agents.[1]
-
Materials Science: Beyond pharmaceuticals, the unique heterocyclic framework of 7-Bromothiazolo[4,5-c]pyridine makes it a component in the development of advanced organic electronic materials.[1]
Spectroscopic Characterization
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would be used to identify the protons on the aromatic rings, with their chemical shifts and coupling constants providing information about their relative positions.
-
¹³C NMR would identify the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): To confirm the molecular weight (215.07 g/mol ) and isotopic pattern characteristic of a bromine-containing compound.
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Infrared (IR) Spectroscopy: To identify characteristic functional group vibrations within the molecule.
Note: For any synthesized derivative, a full spectroscopic characterization is essential to confirm its identity and purity before proceeding with further biological or material science studies.
Safety and Handling
A specific Safety Data Sheet (SDS) for 7-Bromothiazolo[4,5-c]pyridine was not found in the initial search. However, as with any brominated heterocyclic compound, it should be handled with care in a well-ventilated laboratory fume hood. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.
General hazards associated with similar heterocyclic compounds may include:
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Acute toxicity if swallowed, inhaled, or in contact with skin.[8]
-
Potential for respiratory irritation.[9]
Crucial Note: Always consult the specific SDS provided by the chemical supplier before handling this compound. Do not extrapolate safety data from related but different molecules like pyridine.[10] In case of spills, use an inert absorbent material and dispose of it as hazardous waste according to local regulations.
Conclusion
7-Bromothiazolo[4,5-c]pyridine is a strategically important heterocyclic building block with significant potential in drug discovery and materials science. Its defined structure and the reactivity of its bromine substituent provide a reliable platform for the synthesis of complex molecules and libraries of compounds for screening. Understanding its core chemical properties, reactivity, and handling requirements is paramount for any researcher aiming to leverage this versatile compound in their work.
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